N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide
Description
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide is a synthetic small molecule characterized by a pyridazinone core fused with an imidazole ring and a methanesulfonamide group substituted with a 2,5-difluorophenyl moiety. Its synthesis and characterization would likely follow protocols similar to structurally related sulfonamide derivatives .
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N5O3S/c17-13-1-2-14(18)12(9-13)10-27(25,26)20-6-8-23-16(24)4-3-15(21-23)22-7-5-19-11-22/h1-5,7,9,11,20H,6,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJYSVYCBPRWBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CS(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Structural Characteristics
This compound features several notable structural components:
- Imidazole Ring : Known for its role in various biological processes and interactions.
- Pyridazine Moiety : Contributes to the compound's pharmacological properties.
- Sulfonamide Group : Often associated with antibacterial and anti-inflammatory activities.
The unique combination of these structural elements suggests potential interactions with various biological targets, enhancing its therapeutic potential.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities:
While specific mechanisms for this compound are not fully elucidated, related compounds have demonstrated various modes of action:
- Inhibition of Tubulin Polymerization : Compounds containing imidazole and pyridazine rings have been shown to affect microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Targeting Specific Enzymes : The structural features suggest the possibility of interacting with serine peptidases or other enzyme classes implicated in disease progression .
Case Studies and Research Findings
Recent studies have highlighted the biological evaluation of similar compounds:
- Antiproliferative Activity : A study on related imidazole derivatives demonstrated significant antiproliferative effects on MCF-7 breast cancer cells, with IC50 values indicating potent activity .
- Mechanistic Insights : Computational docking studies suggest that compounds with similar structures can bind effectively to the colchicine site on tubulin, disrupting normal cellular functions and inducing mitotic catastrophe .
- Therapeutic Applications : The ongoing research focuses on the potential use of these compounds in treating various cancers and inflammatory diseases, emphasizing their versatility as multi-target agents .
Scientific Research Applications
Research indicates that this compound may exhibit several key pharmacological effects:
- Anticancer Properties : Preliminary studies suggest that the compound may have anticancer effects, potentially acting as a multi-target agent. Its ability to inhibit specific kinases involved in cancer cell signaling pathways positions it as a candidate for further investigation in oncology.
- Anti-inflammatory Effects : The sulfonamide group is associated with anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
Case Studies and Research Findings
Several studies have investigated the potential applications of this compound:
- In Vitro Studies : Research has shown that derivatives of this compound exhibit inhibitory activity against Bruton's tyrosine kinase (BTK), a key player in B-cell signaling pathways. This suggests potential applications in treating B-cell malignancies like chronic lymphocytic leukemia (CLL) .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinities of this compound with various enzymes and receptors, providing insights into its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on available
Table 1: Structural and Physicochemical Comparison
Key Observations:
Structural Complexity: Both compounds feature heterocyclic cores (pyridazinone vs. pyrrole) and halogenated aromatic substituents. The target compound’s sulfonamide group may enhance solubility or target binding compared to Compound 41’s carboxamide.
Synthetic Feasibility : Compound 41’s moderate yield (35%) suggests challenges in multi-step synthesis, which may also apply to the target compound due to its complex structure.
Pharmacological Potential: While Compound 41 lacks disclosed activity data, its trifluoromethylpyridinyl group is a common pharmacophore in kinase inhibitors. The target compound’s difluorophenyl-sulfonamide moiety is prevalent in anti-inflammatory or anticancer agents (e.g., COX-2 inhibitors), implying possible overlapping therapeutic applications .
Q & A
Q. What synthetic routes are recommended for this compound, and how can reaction yields be optimized?
- Methodological Answer : A general approach involves coupling heterocyclic intermediates (e.g., imidazole-pyridazine derivatives) with sulfonamide precursors. For example, describes a procedure using K₂CO₃ as a base in DMF to facilitate nucleophilic substitution, achieving yields of ~35% for analogous compounds. Key factors for optimization include:
- Temperature control : Room temperature or mild heating (40–60°C) to avoid decomposition.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Stoichiometry : A 1.1:1 molar ratio of alkylating agent to nucleophile improves conversion .
Table 1 : Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coupling | K₂CO₃, DMF, RT, 12h | 35% | |
| Purification | Column chromatography (silica gel) | 98.67% HPLC purity |
Q. Which spectroscopic techniques are critical for structural validation, and what key spectral markers should be prioritized?
- Methodological Answer :
- ¹H NMR : Focus on imidazole protons (δ 7.80–8.63 ppm), pyridazine NH (δ 11.06–11.55 ppm), and sulfonamide methyl groups (δ 2.15–2.23 ppm) .
- LCMS/HRMS : Confirm molecular ion peaks (e.g., ESIMS m/z 392.2) and isotopic patterns for fluorine atoms .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced Research Questions
Q. How can computational modeling predict stereochemical and physicochemical properties of this compound?
- Methodological Answer : Tools like ACD/Labs Percepta Platform ( ) enable prediction of logP, solubility, and pKa. For stereochemical analysis:
- InChI/SMILES strings : Use descriptors (e.g., InChI=1S/C20H25N5O2S...) to model 3D conformers and assess steric effects .
- Docking studies : Map the sulfonamide group’s interaction with target proteins (e.g., enzymes with hydrophobic active sites) using software like AutoDock Vina .
Q. How should researchers resolve contradictions in biological activity data across assay conditions?
- Methodological Answer :
- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify assay-specific IC₅₀ variability.
- Control experiments : Include reference compounds (e.g., flumetsulam in ) to validate assay conditions.
- Membrane permeability assays : Use Caco-2 cell models to differentiate intrinsic activity from bioavailability limitations .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability studies : Incubate in buffers (pH 1–10) and monitor degradation via LCMS.
- Thermal analysis : Differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Hydrate/salt forms : highlights methanesulfonamide hydrate stabilization; analogous formulations may improve shelf life .
Data Contradiction Analysis
Q. Why might NMR data conflict with computational predictions for imidazole ring conformation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
